molecular formula C9H18N2O2 B051656 (S)-3-(Boc-amino)pyrrolidine CAS No. 122536-76-9

(S)-3-(Boc-amino)pyrrolidine

Cat. No. B051656
M. Wt: 186.25 g/mol
InChI Key: DQQJBEAXSOOCPG-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including "(S)-3-(Boc-amino)pyrrolidine," often involves strategies such as asymmetric deprotonation, cyclization reactions, and the use of chiral auxiliaries to achieve the desired stereochemistry. For example, highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved by treating the corresponding (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine, showing solvent dependence and high enantiomeric excesses in certain cases (Wu, Lee, & Beak, 1996).

Molecular Structure Analysis

Molecular modeling and spectroscopic properties of related Boc-amino pyridines have been studied using various density functional theory (DFT) methods. These studies provide insights into the vibrational frequencies, nuclear magnetic resonance (NMR) chemical shift values, and electronic properties such as HOMO-LUMO energies and absorption wavelengths (Vural, 2015).

Scientific Research Applications

  • Enantioselective Syntheses of Pyrrolidines : A study by Wu, Lee, and Beak (1996) demonstrates the highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines by treating (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine. This method shows significant solvent dependence and provides a pathway for synthesizing phenyl, chlorophenyl, fluorophenyl, methylphenyl, methoxyphenyl, naphthyl, and heteroaryl derivatives with high yields and enantiomeric excesses (Wu, Lee, & Beak, 1996).

  • Acylation of Pyrrolidine-diones : Research by Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids. These diones are prepared from corresponding α-amino acid esters and are acylated at C-3, demonstrating the versatility of this compound in creating functionalized pyrrolidines (Jones, Begley, Peterson, & Sumaria, 1990).

  • Construction of Heterocycles and Tryptamines : Nicolaou et al. (2009) describe methods for constructing novel heterocycles and tryptamines using N-Boc anilines. This includes a route involving ortho-metalation and reaction with N-Boc pyrrolidin-3-one, leading to the formation of diverse heterocycles and tryptamines (Nicolaou, Krasovskiy, Majumder, Trepanier, & Chen, 2009).

  • Syntheses of Kainoid Amino Acids : Hodgson et al. (2005) utilized N-Boc pyrrolidines as precursors in synthesizing neuroexcitants like kainic acid. This involved radical addition and homoallylic radical rearrangement, highlighting the compound's role in synthesizing biologically significant molecules (Hodgson, Hachisu, & Andrews, 2005).

  • Chiral Pyrrolidine Derivatives Synthesis : A study by Vega‐Peñaloza et al. (2013) reports the synthesis of enantiopure pyrrolidine derivatives containing a β-amino acid moiety using N-Boc-protected β-amino acid derivatives. This demonstrates its application in creating chiral compounds, particularly in terpene-based heterocycles (Vega‐Peñaloza, Sánchez-Antonio, Escudero-Casao, Tasnádi, Fülöp, & Juaristi, 2013).

Safety And Hazards

“(S)-3-(Boc-amino)pyrrolidine” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJBEAXSOOCPG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363878
Record name (S)-3-(Boc-amino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Boc-amino)pyrrolidine

CAS RN

122536-76-9
Record name (S)-3-(Boc-amino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 101.5 g (0.37 mole) of 1,1-dimethylethyl [1-(phenylmethyl)-3-pyrrolidinyl]carbamate, 5.0 g of 20% Palladium on carbon and 1 liter of tetrahydrofuran was shaken in an atmosphere of hydrogen at about 50 psi and room temperature for 24 hours. The catalyst was removed by filtering through Celite, and the filtrate was concentrated in vacuo to give 6.8 g of 1,1-dimethylethyl (3-pyrrolidinyl)carbamate which solidified upon standing and was of sufficient purity to be used as is for the ensuing steps.
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Boc-amino)pyrrolidine
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Citations

For This Compound
29
Citations
S Suwal, M Rahman, G O'Brien, VG Karambizi… - New Journal of …, 2022 - pubs.rsc.org
The synthesis of N-protected amino esters is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst. Nearly two dozen functionally and …
Number of citations: 1 pubs.rsc.org
AE Shchekotikhin, LG Dezhenkova, VB Tsvetkov… - European journal of …, 2016 - Elsevier
Anthraquinones and their analogues, in particular heteroarene-fused anthracendiones, are prospective scaffolds for new compounds with improved antitumor characteristics. We herein …
Number of citations: 69 www.sciencedirect.com
AS Tikhomirov, VB Tsvetkov, YL Volodina… - Bioorganic …, 2022 - Elsevier
Chemical modifications of anthraquiones are aimed at novel derivatives with improved antitumor properties. Emergence of multidrug resistance (MDR) due to overexpression of …
Number of citations: 2 www.sciencedirect.com
AE Shchekotikhin, VA Glazunova… - European journal of …, 2014 - Elsevier
A series of new 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones 6–13 bearing the cyclic diamine in the position 3 of the indole ring was synthesized. The majority of new …
Number of citations: 41 www.sciencedirect.com
GI Buravchenko, AM Scherbakov, LG Dezhenkova… - Bioorganic …, 2020 - Elsevier
In this article, we describe the synthesis of 3-phenylquinoxaline-2-carbonitrile 1,4-dioxides bearing cyclic diamine residues at positions 6 or 7; the synthesis is based on the nucleophilic …
Number of citations: 9 www.sciencedirect.com
ED Boateng - 2014 - search.proquest.com
This thesis has a dual focus. The design, synthesis and anion recognition properties of six novel chiral zinc (II) bisporphyrin hosts with architectures resembling the corner of a box are …
Number of citations: 2 search.proquest.com
X Yu, M Zhang, T Annamalai, P Bansod… - European journal of …, 2017 - Elsevier
New antibacterial agents with novel target and mechanism of action are urgently needed to combat problematic bacterial infections and mounting antibiotic resistances. Topoisomerase …
Number of citations: 22 www.sciencedirect.com
V Canale, A Rak, M Kotańska, J Knutelska, A Siwek… - Molecules, 2018 - mdpi.com
Benign prostatic hyperplasia (BPH) is the most common male clinical problem impacting the quality of life of older men. Clinical studies have indicated that the inhibition of α 1A -/α 1D …
Number of citations: 3 www.mdpi.com
X Xu, X Chang, J Huang, D Zhang, M Wang… - European Journal of …, 2022 - Elsevier
Glutaminase 1 (GLS1) is overexpressed in multiple types of malignant tumors and is viewed as a promising target in cancer therapy. Thus, the discovery for small-molecule GLS1 …
Number of citations: 3 www.sciencedirect.com
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of lysine specific demethylase 1 (LSD1) has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML). Irreversible inhibitors developed …
Number of citations: 40 pubs.acs.org

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